molecular formula C9H17N5 B1438311 1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine CAS No. 1154708-01-6

1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine

Cat. No. B1438311
M. Wt: 195.27 g/mol
InChI Key: SOCVPQWVIKNPAG-UHFFFAOYSA-N
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Description

“1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine” is a compound that contains a piperazine ring, which is a heterocyclic amine, and a 1,2,4-triazole ring, which is a type of azole ring . The compound is part of a class of molecules that have been studied for their potential applications in various fields, including medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine” consists of a piperazine ring and a 1,2,4-triazole ring . The exact structure can be determined using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Scientific Research Applications

Antibacterial and Biofilm Inhibition

Novel derivatives of piperazine have been synthesized and evaluated for their antibacterial efficacies and biofilm inhibition activities. A particular compound, 1,4-bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, demonstrated significant antibacterial efficacy and biofilm inhibition, surpassing the reference drug Ciprofloxacin in effectiveness. These derivatives also displayed potent inhibitory activities against bacterial strains like MRSA and VRE, and the MurB enzyme, vital for bacterial cell wall synthesis, making them potential candidates for treating bacterial infections and targeting biofilm-associated problems (Mekky & Sanad, 2020).

Antimicrobial Properties

Several newly synthesized 1,2,4-triazole derivatives, including compounds with piperazine groups, have been tested and found to exhibit antimicrobial activities. These compounds have shown effectiveness against various microorganisms, providing a base for further exploration in antimicrobial drug development (Bektaş et al., 2007).

DNA Affinity and Antitumor Activity

A series of 1,4-bis-(1,5-dialkyl-1H-1,2,4-triazol-ylmethyl)piperazines and related analogs have been prepared and evaluated for their DNA affinity and antitumor activities. These compounds present a potential pathway for the development of new chemotherapeutic agents targeting DNA (Al-Soud & Al-Masoudi, 2004).

Adenosine A2a Receptor Antagonists

Piperazine derivatives of triazolo[1,5-a][1,3,5]triazine have shown potent and selective antagonism of the adenosine A2a receptor. These compounds are of interest due to their oral activity in rodent models of Parkinson's disease, showcasing the potential for piperazine derivatives in the treatment of neurodegenerative disorders (Vu et al., 2004).

Future Directions

The future directions for research on “1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine” could include further exploration of its potential applications in medicinal chemistry, given the interest in 1,2,4-triazole derivatives for their antimicrobial activities . Additionally, further studies could investigate the specific synthesis process, chemical reactions, and mechanism of action of this compound.

properties

IUPAC Name

1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5/c1-8-11-12-9(13(8)2)7-14-5-3-10-4-6-14/h10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCVPQWVIKNPAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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